molecular formula C14H20BNO4 B1418768 Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 363185-87-9

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1418768
M. Wt: 277.13 g/mol
InChI Key: DQZPCTKBZUCRNT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” are not available, related compounds have been involved in reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Scientific Research Applications

Structural and Conformational Analysis

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been studied for its structural properties using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies offer insights into the molecular structures, conformational analysis, and physicochemical properties of the compound, which are crucial for understanding its behavior in different chemical environments (Huang et al., 2021).

Synthesis Methods

Research has explored the synthesis of this compound through various methods. For example, a three-step substitution reaction has been used for its synthesis. Understanding the synthesis pathway is essential for producing this compound efficiently for various applications (Huang et al., 2021).

Applications in Chemical Analysis

The compound has been investigated for its potential in chemical analysis, such as in the conformational analysis of molecules using density functional theory. These studies can enhance the understanding of chemical properties and reactions, which is valuable in various scientific fields (Wu et al., 2021).

Boronic Acid Ester Intermediates

The compound, as a boronic acid ester intermediate, plays a role in the formation of complex molecular structures. Its involvement in the formation of boronic acid esters and their derivatives is significant in synthetic chemistry and material science applications (Takagi & Yamakawa, 2013).

Bioorganic and Medicinal Chemistry

In the field of bioorganic and medicinal chemistry, this compound has been studied for its potential applications in creating prodrugs and other pharmaceutical agents. For example, it's involved in the synthesis of prochelators, which are agents that can bind metal ions after undergoing chemical conversions. This has implications in the development of new drugs and treatments (Wang & Franz, 2018).

Sensing and Detection Technologies

The compound has been utilized in the development of sensing technologies, particularly in the detection of hydrogen peroxide vapor. Its properties allow for the creation of sensitive and fast-responding sensors, which have applications in various fields, including environmental monitoring and security (Fu et al., 2016).

properties

IUPAC Name

methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPCTKBZUCRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672205
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

363185-87-9
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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